N-[1-(4-fluorophenyl)ethyl]propanamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZVMMGACWAABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]propanamide typically involves the reaction of 4-fluoroacetophenone with ethylamine, followed by the addition of propanoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluoroacetophenone.
Reduction: Formation of N-[1-(4-fluorophenyl)ethyl]amine.
Substitution: Formation of compounds with various substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the amide moiety facilitates its stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Halogen Substitution and Positional Isomers
Key Compounds :
N-[1-(2-fluorophenyl)ethyl]propanamide : Differs in fluorine position (ortho vs. para). Ortho substitution reduces steric hindrance but may decrease receptor selectivity due to altered electronic effects .
N-[1-(4-chlorophenyl)ethyl]propanamide : Chlorine’s larger atomic radius and stronger electron-withdrawing effects reduce metabolic stability compared to fluorine. This compound may exhibit higher reactivity in nucleophilic substitutions .
Impact :
Functional Group Variations
Key Compounds :
N-[1-(4-fluorophenyl)ethyl]cyclopropanamine hydrochloride: Replaces propanamide with cyclopropanamine.
4-Fluoroisobutyrylfentanyl (4F-iBF) : Features an isobutyramide group instead of propanamide. The bulkier acyl chain increases μ-opioid receptor potency but shortens half-life due to faster enzymatic hydrolysis .
Impact :
Heterocyclic and Aromatic Modifications
Key Compounds :
N-(4-fluorophenyl)-N-[1-(2-thienyl)ethyl]propanamide: Incorporates a thienyl group instead of phenyl.
N-(5-Amino-2-fluorophenyl)propanamide: Adds an amino group at the meta position. This modification increases solubility but may introduce toxicity via metabolic oxidation .
Impact :
- Aromatic vs. heteroaromatic groups: Thienyl or pyridyl substitutions can shift activity toward non-opioid targets (e.g., anticonvulsant or anticancer pathways) .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Mechanistic Insights
- Receptor Binding : The para-fluorophenyl group in this compound aligns with hydrophobic pockets in μ-opioid receptors, while the propanamide carbonyl forms hydrogen bonds with conserved residues (e.g., Tyr148) .
- Metabolism : Fluorine’s electronegativity slows cytochrome P450-mediated oxidation, extending half-life compared to chlorinated analogs .
Q & A
Q. What are the recommended synthetic routes for N-[1-(4-fluorophenyl)ethyl]propanamide, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 1-(4-fluorophenyl)ethylamine with propionyl chloride in anhydrous dichloromethane under nitrogen atmosphere yields the target compound. Adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) improves yield .
- Optimization : Variables include temperature (0–5°C for exothermic reactions), solvent polarity (e.g., THF for better solubility), and catalysts (e.g., triethylamine for acid scavenging). Monitoring by TLC (Rf ~0.5 in 1:1 hexane:EtOAc) ensures reaction completion .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm) and ¹³C NMR (amide carbonyl at ~170 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (expected m/z ~236 [M+H]⁺) .
- Melting Point : Compare empirical data (e.g., 98–106°C) with literature to assess crystallinity .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential neurotoxicity (observed in structural analogs like para-fluorofentanyl) .
- Storage : Store in airtight containers at –20°C to prevent degradation. Conduct waste disposal per OSHA HCS guidelines for halogenated amides .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl position, alkyl chain length) influence the compound’s receptor binding affinity?
Methodological Answer:
- SAR Studies : Compare analogs like N-(3-fluorophenyl) derivatives (reduced μ-opioid receptor binding) versus 4-fluorophenyl variants (enhanced affinity due to electron-withdrawing effects). Use radioligand displacement assays (e.g., [³H]DAMGO) to quantify Ki values .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to map interactions with opioid receptor subpockets (e.g., Tyr148 hydrogen bonding) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) to control for variables like buffer composition. Cross-validate using orthogonal methods (e.g., functional cAMP assays vs. calcium flux measurements) .
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends in EC50 variability across cell lines (e.g., CHO vs. HEK293) .
Q. How can in silico models predict the metabolic pathways and toxicity of this compound?
Methodological Answer:
- Metabolism Prediction : Use software like ADMET Predictor™ or SwissADME to identify likely Phase I metabolites (e.g., N-dealkylation or fluorophenyl hydroxylation) .
- Toxicity Profiling : Apply QSAR models to estimate hepatotoxicity (e.g., CYP3A4 inhibition) and neurotoxicity risks based on structural alerts (e.g., fluorinated aryl groups) .
Q. What strategies are effective in isolating enantiomers of this compound, and how do stereochemistry effects impact activity?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and isopropanol/hexane mobile phases. Confirm enantiopurity via polarimetry ([α]D²⁵ ~+15°) .
- Biological Impact : Test enantiomers in vitro (e.g., opioid receptor binding assays). For example, (R)-enantiomers may show 10-fold higher μ-opioid affinity than (S)-enantiomers due to steric hindrance differences .
Q. How does the compound’s regulatory status as a controlled substance (e.g., para-fluorofentanyl analog) impact research compliance?
Methodological Answer:
- Legal Considerations : Verify DEA scheduling (e.g., Schedule I in the U.S. under the Controlled Substances Act) and obtain necessary licenses (e.g., DEA registration for analytical use) .
- Documentation : Maintain detailed logs of synthesis quantities, storage locations, and disposal records to comply with federal audits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
